molecular formula C14H11NO3 B1335173 5-Indol-1-ylmethyl-furan-2-carboxylic acid CAS No. 876881-48-0

5-Indol-1-ylmethyl-furan-2-carboxylic acid

Cat. No. B1335173
M. Wt: 241.24 g/mol
InChI Key: KXUPBSSWCTZYAC-UHFFFAOYSA-N
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Description

“5-Indol-1-ylmethyl-furan-2-carboxylic acid” is a chemical compound with the molecular formula C14H11NO3 . It’s a versatile compound used in scientific research, with potential applications in drug discovery, material synthesis, and bioorganic chemistry.


Molecular Structure Analysis

The molecular structure of “5-Indol-1-ylmethyl-furan-2-carboxylic acid” includes an indole ring attached to a furan ring via a methylene bridge, with a carboxylic acid group on the furan ring . The molecular weight is 241.24 .


Physical And Chemical Properties Analysis

“5-Indol-1-ylmethyl-furan-2-carboxylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 484.7±40.0 °C at 760 mmHg, and a flash point of 246.9±27.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Indole Derivatives Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Furfural Derivatives Furfural derivatives are the subject of many research studies due to their widespread potential biological activities such as antimicrobial, antiviral, antioxidant, antitumor, antihistaminic, and fungicides . These have rendered furfural derivatives valuable active ingredients of medicine and plant protecting agents .

Antiviral Activity of Indole Derivatives 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Synthesis of Indole Derivatives Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antiviral Activity of Indole Derivatives 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Synthesis of Indole Derivatives Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

5-(indol-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(17)13-6-5-11(18-13)9-15-8-7-10-3-1-2-4-12(10)15/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUPBSSWCTZYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390276
Record name 5-Indol-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Indol-1-ylmethyl-furan-2-carboxylic acid

CAS RN

876881-48-0
Record name 5-Indol-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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